Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C9H5Br2NO2S It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate typically involves the bromination of benzo[d]thiazole derivatives followed by esterification. One common method includes the bromination of benzo[d]thiazole-6-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, potentially yielding oxidized or reduced thiazole derivatives.
Ester Hydrolysis: The major product is benzo[d]thiazole-6-carboxylic acid.
Scientific Research Applications
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the thiazole ring play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary, but typically involve the modulation of biochemical processes through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxybenzo[d]thiazole-2-carboxylate
- Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
Comparison
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
methyl 2,4-dibromo-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPCMYNLOWGHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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